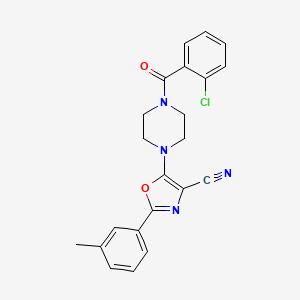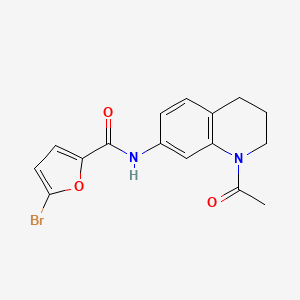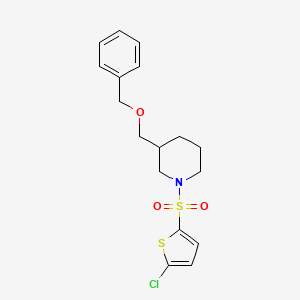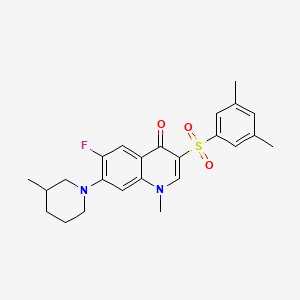
3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The presence of a sulfonyl group and a fluorine atom in the compound suggests that it may have unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. In the context of similar compounds, the Sonogashira reaction has been employed to introduce arylsulfonyl moieties into indoles, which are structurally related to quinolines . This method could potentially be adapted for the synthesis of the compound , with modifications to accommodate the specific substituents present in its structure.
Molecular Structure Analysis
Quinoline derivatives can exhibit a wide range of molecular structures, depending on the substituents attached to the core. The molecular structure of such compounds is crucial as it can influence their biological activity and interaction with biological targets. For instance, the crystal structure analysis of a related quinazolinone derivative revealed its monoclinic system and space group, which are important for understanding the compound's three-dimensional conformation and potential binding modes .
Chemical Reactions Analysis
The reactivity of quinoline derivatives is largely influenced by the substituents present on the ring. Sulfonyl groups, for example, can participate in sulfonylation reactions, as seen in the regioselective sulfonylation of quinazolinones . The presence of a fluorine atom can also affect the compound's reactivity, potentially leading to unique chemical transformations that could be exploited for further derivatization or for probing biological mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of sulfonyl and methyl groups can increase lipophilicity, which may affect the compound's absorption and distribution in biological systems. Additionally, the presence of a fluorine atom can enhance the compound's metabolic stability, making it a potentially more durable therapeutic agent .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Quinoxaline Derivatives : Quinoxaline and its derivatives, including compounds structurally related to the chemical , have been extensively studied for their medicinal properties. They are known for exhibiting a wide range of pharmacological activities such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. The incorporation of the sulfonamide group into quinoxaline frameworks enhances their therapeutic potential, making them candidates for developing new therapeutic agents against various diseases (Irfan et al., 2021).
Sulfonamide Analogues : The compound falls within the class of N-sulfonylamino azinones, which have garnered interest due to their diverse biological activities. These activities include acting as diuretics, antihypertensives, anti-inflammatories, and anticancer agents. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Environmental and Analytical Chemistry Applications
Fluoroalkylether Compounds Analysis : In environmental analysis, the focus has been on monitoring fluoroalkylether compounds (ether-PFAS) due to their persistent, bioaccumulative, and toxic properties. The compound , due to its fluorinated structure, may share analytical interests with ether-PFAS. Monitoring activities and analytical methodologies developed for ether-PFAS can potentially apply to related fluorinated compounds, helping bridge knowledge gaps on environmental fate and effects (Munoz et al., 2019).
Fluoroquinolone Sensitization : While not directly related, the discussion on fluoroquinolone photosensitization underscores the broader context of fluoroquinolone use and its unintended effects, which may parallel considerations for similar fluorinated compounds in terms of environmental and biological interactions (Ferguson, 1995).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-6-5-7-27(13-15)22-12-21-19(11-20(22)25)24(28)23(14-26(21)4)31(29,30)18-9-16(2)8-17(3)10-18/h8-12,14-15H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRGIZVWFATNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


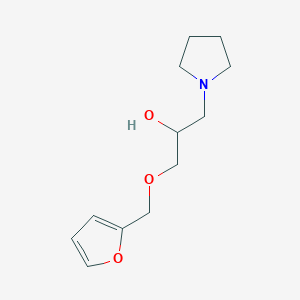

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)
![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)
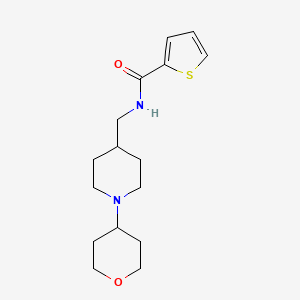
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

